4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a triazole ring, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.
Formation of the Triazole Ring:
Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4,5-dimethyl 1-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)isophthalate: This compound shares the benzo[d][1,3]dioxole moiety and ester functionalities but differs in the overall structure.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications.
Uniqueness
Dimethyl 1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its combination of a triazole ring, benzo[d][1,3]dioxole moiety, and ester functionalities, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
dimethyl 1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7/c1-24-15(22)13-14(16(23)25-2)20(19-18-13)7-12(21)17-6-9-3-4-10-11(5-9)27-8-26-10/h3-5H,6-8H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXMCWITADZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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